molecular formula C16H16O3 B1352578 Methyl 2-(2-(benzyloxy)phenyl)acetate CAS No. 40525-65-3

Methyl 2-(2-(benzyloxy)phenyl)acetate

Cat. No. B1352578
CAS RN: 40525-65-3
M. Wt: 256.3 g/mol
InChI Key: CPIKEDMPXDEUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-(benzyloxy)phenyl)acetate” is an organic compound with the molecular formula C16H16O3 . It is structurally similar to methyl phenylacetate, which is a colorless liquid with a strong odor similar to honey .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-(benzyloxy)phenyl)acetate” consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI string and Canonical SMILES for this compound are also provided in the PubChem database .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(2-(benzyloxy)phenyl)acetate” are not detailed in the retrieved literature, esters like it generally undergo reactions such as hydrolysis, aminolysis, and trans-esterification .

Scientific Research Applications

1. Catalysis and Addition Reactions

Methyl 2-(2-(benzyloxy)phenyl)acetate is involved in various catalytic and addition reactions. For instance, it participates in addition reactions of cyclic ethers with esters and thioesters catalyzed by quaternary ammonium salts or crown ether complexes (Nishikubo & Sato, 1991).

2. Nanomaterials and Photoluminescence

This compound is also relevant in the preparation of nanomaterials and studies of photoluminescence. For example, derivatives of 2-phenyl-benzoxazole, closely related to Methyl 2-(2-(benzyloxy)phenyl)acetate, have been used to prepare aqueous suspensions of particles that emit blue light, indicating potential applications in fluorescent nanomaterials (Ghodbane et al., 2012).

3. Corrosion Inhibition

Methyl 2-(2-(benzyloxy)phenyl)acetate and its derivatives have shown effectiveness as corrosion inhibitors. A study demonstrated the inhibitory effects of certain derivatives on mild steel corrosion in acidic solutions, indicating its potential application in materials science and engineering (Elazhary et al., 2019).

4. Polymerization and Material Science

The compound has applications in polymer science as well. For instance, its derivatives have been used in the synthesis and study of polymers, such as in the polymerization reactions involving vinylphosphonium salts (Yavari et al., 2006).

5. Chemical Synthesis and Characterization

It's also integral in chemical synthesis and characterization. A study on 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, a related compound, focused on its synthesis, IR spectroscopy, and crystal structure analysis (Yaman et al., 2019).

Safety And Hazards

The safety data sheet for methyl phenylacetate, a similar compound, suggests that it should be handled with care. It advises against eating, drinking, or smoking when using this product and recommends wearing protective gear. In case of accidental ingestion or contact with skin or eyes, it provides specific first-aid measures .

properties

IUPAC Name

methyl 2-(2-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-14-9-5-6-10-15(14)19-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIKEDMPXDEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454376
Record name Methyl [2-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(benzyloxy)phenyl)acetate

CAS RN

40525-65-3
Record name Methyl [2-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl (2-hydroxyphenyl)acetate (21.0 g) was dissolved in DMF (200 ml), and potassium carbonate (19.35 g) was added in one portion. Benzyl bromide (23.94 g) in DMF (50 ml) was added dropwise to this mixture, with stirring, at room temperature. After eighteen hours the mixture was poured into water (500 ml) and extracted with ether (2×400 ml). The extracts were washed with water (3×150 ml) and brine (100 ml), dried and filtered through silica gel (50 g; Merck 60), then concentrated under reduced pressure to afford a yellow oil. Distillation at 160° C. and 0.05 mmHg afforded methyl 2-benzyloxyphenylacetate as a clear, colourless oil (26.99 g; 83% yield), infrared max. (film): 1730 cm-1 ; 1H nmr (90 MHz): delta 3.60 (3H,s), 3.75 (2H,s), 4.10 (2H, s), 6.80-7.40 (9H,m) ppm.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.35 g
Type
reactant
Reaction Step Two
Quantity
23.94 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The crude methyl 2-(2'-benzyloxyphenyl)-3-hydroxyacrylate was dissolved in dry DMF (100 ml) and potassium carbonate (29.0 g) was added in one portion. Dimethyl sulphate (16.00 g) in dry DMF (10 ml) was then added dropwise with stirring. After ninety minutes, water (300 ml) was added and the solution was extracted with ether (2×300 ml). After washing with water (3×150 ml) and brine, the extracts were dried and concentrated under reduced pressure, and the resulting yellow oil solidified on trituration with ether/petrol. Recrystallization from dry methanol afforded (E)-methyl 2-(2'-benzyloxyphenyl)-3-methoxyacrylate as a white, crystalline solid (5.44 g, 17% yield from methyl 2-benzyloxyphenylacetate), mp. 76°-77° C.; infrared max. (nujol mull): 1710, 1640 cm-1 ; 1H nmr (90 MHz): delta 3.63 (3H, s), 3.75 (3H, s), 5.05 (2H,s), 6.80-7.40 (9H,m), 7.50 (1H,s) ppm.
Name
methyl 2-(2'-benzyloxyphenyl)-3-hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

15 g of methyl 2-hydroxyphenylacetate are refluxed with 11.4 g of benzyl chloride and 6.2 g of potassium carbonate in 90 ml of absolute methanol for 24 hours. The mixture is filtered, the filtrate is evaporated down, 400 ml of ether are added to the residue, and the solution is washed with water, dried with MgSO4 and evaporated down. Distillation of the residue at about 200° C. and under 18 mbar gives 15.5 g of pale oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The crude methyl 3-hydroxy-2-(2'-benzyloxyphenyl)propenoate was dissolved in dry DMF (100 ml) and potassium carbonate (29.0 g) was added in one portion. Dimethyl sulphate (16.00 g) in dry DMF (10 ml) was then added dropwise with stirring. After ninety minutes, water (300 ml) was added and the solution was extracted with ether (2 x 300 ml). After washing with water (3 x 150 ml) and brine, the extracts were dried and concentrated under reduced pressure, and the resulting yellow oil solidified on trituration with ether/petrol. Recrystallization from dry methanol afforded E-methyl 3-methoxy-2-(2'-benzyloxyphenyl)propenoate as a white, crystalline solid (5.44g, 17% yield from methyl 2-benzyloxyphenylacetate), M.P. 76-77° C.; infrared maxima (nujol mull): 1710, 1640 cm-1 ; 1H nmr (CDCl3, 90MHz): delta 3.63 (3H,s), 3.75 (3H,s), 5.05 (2H,s), 6.80-7.40 (9H,m), 7.50 (1H,s)ppm.
Name
methyl 3-hydroxy-2-(2'-benzyloxyphenyl)propenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-(benzyloxy)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-(benzyloxy)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-(benzyloxy)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-(benzyloxy)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-(benzyloxy)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-(benzyloxy)phenyl)acetate

Citations

For This Compound
3
Citations
J Lee, JH Lee, SY Kim, NA Perry, NE Lewin… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates designed to incorporate the principal pharmacophores of phorbol esters have been synthesized and tested as PKC-α …
Number of citations: 24 www.sciencedirect.com
C Sherer, S Prabhu, D Adams, J Hayes, F Rowther… - …, 2018 - pubs.rsc.org
Glioblastoma is a devastating disease of the brain and is the most common malignant primary brain tumour in adults. The prognosis for patients is very poor with median time of survival …
Number of citations: 3 pubs.rsc.org
R Melgar-Fernández, R González-Olvera, E Juaristi - Tetrahedron, 2005 - Elsevier
This paper describes work that corrects the synthetic procedures reported in the title paper for the preparation of novel chiral phenolic acids , , and . Unlike the results provided in the …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.